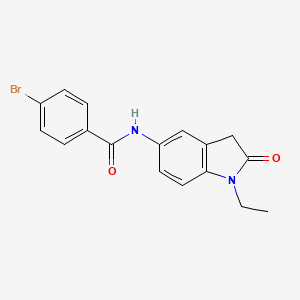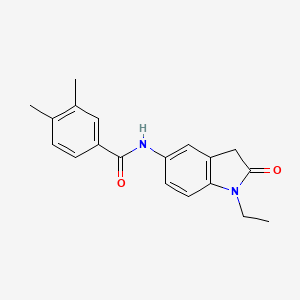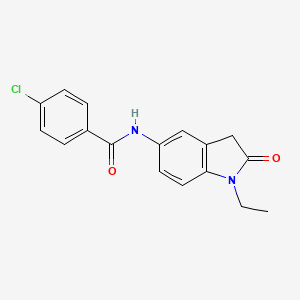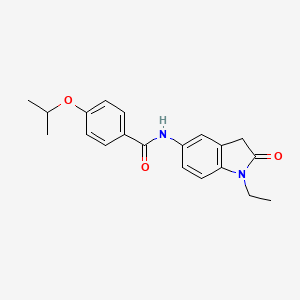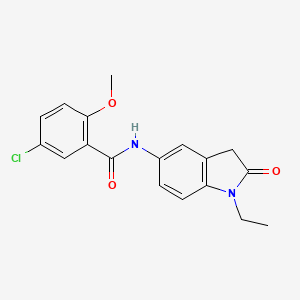
5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamide, also known as 5-chloro-N-ethyl-2-methoxybenzamide, is a synthetic compound that has been widely studied in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamidethyl-2-methoxybenzamide has been widely studied for its potential applications in scientific research. One of the most promising areas of research is its potential use as a cancer therapy. In particular, it has been studied for its ability to target and inhibit the activity of certain proteins that are involved in the regulation of cell proliferation. In addition, 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamidethyl-2-methoxybenzamide has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs, as well as its potential to inhibit the growth of certain bacteria.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamidethyl-2-methoxybenzamide is not yet fully understood. However, it is believed that the compound binds to certain proteins and inhibits their activity, thereby disrupting the regulation of cell proliferation. In addition, the compound may also inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as inhibit the growth of certain bacteria.
Biochemical and Physiological Effects
5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamidethyl-2-methoxybenzamide has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs, as well as its potential to inhibit the growth of certain bacteria. In addition, the compound has been studied for its potential to modulate the activity of certain proteins involved in the regulation of cell proliferation, as well as its potential to bind to certain proteins and inhibit their activity.
Avantages Et Limitations Des Expériences En Laboratoire
The synthesis of 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamidethyl-2-methoxybenzamide is an efficient and cost-effective synthesis method, making it an ideal compound for use in laboratory experiments. However, the compound is not yet fully understood, and further research is needed to better understand its mechanism of action and potential applications.
Orientations Futures
Given the potential applications of 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamidethyl-2-methoxybenzamide, there are a number of potential future directions for research. These include further studies into the compound’s ability to modulate the activity of enzymes involved in the metabolism of drugs, as well as its potential to inhibit the growth of certain bacteria. In addition, further research is needed to better understand the compound’s mechanism of action and its potential to bind to certain proteins and inhibit their activity. Furthermore, further studies into the compound’s potential to modulate the activity of certain proteins involved in the regulation of cell proliferation are needed. Finally, further research is needed to explore the potential applications of 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamidethyl-2-methoxybenzamide in cancer therapy.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzamidethyl-2-methoxybenzamide is achieved by the reaction of 5-chloro-2-methoxybenzamide and ethyl iodide in the presence of potassium carbonate. This reaction produces a product with high yield, making it an efficient and cost-effective synthesis method.
Propriétés
IUPAC Name |
5-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-3-21-15-6-5-13(8-11(15)9-17(21)22)20-18(23)14-10-12(19)4-7-16(14)24-2/h4-8,10H,3,9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAQLRZRGOAOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)-2-methylphenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide](/img/structure/B6571823.png)
![2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6571827.png)
![3-ethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571835.png)
![8-[2-(4-chlorophenoxy)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571842.png)
![3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571847.png)
![8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571854.png)
![3-ethyl-8-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571877.png)
![3-ethyl-8-(4-phenoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571885.png)
![8-(2,4-difluorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571896.png)
